5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile
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Overview
Description
5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile is a heterocyclic compound that features a unique structure combining indene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a suitable aldehyde with a nitrile in the presence of a base can lead to the formation of the desired indeno-pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the indeno-pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2H-Indeno[1,2-c]pyridine-3-carbonitrile: Lacks the formyl and methyl groups.
5-Formyl-2-methylindole: Similar structure but different ring system.
Pyridazine derivatives: Contain a similar nitrogen heterocycle but differ in the overall structure.
Biological Activity
5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H8N2O
- Molecular Weight : 196.20 g/mol
- CAS Number : Not specifically listed in available databases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. Common methods include:
- Knoevenagel Condensation : This reaction facilitates the formation of carbon-carbon bonds and is pivotal in synthesizing various indeno-pyridine derivatives.
- Cyclization Reactions : Employing nucleophiles such as malononitrile or aldehydes can yield the desired indeno-pyridine structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indeno-pyridine derivatives. For instance:
- Mechanism of Action : Compounds similar to 5-formyl derivatives have shown efficacy in inhibiting topoisomerase I and II, enzymes critical for DNA replication and repair. This inhibition leads to apoptosis in cancer cells, particularly in breast cancer models .
Compound | Activity | Cell Line | IC50 (µM) |
---|---|---|---|
Indeno-pyridine A | Topo I Inhibition | MCF-7 | 5.0 |
Indeno-pyridine B | Topo II Inhibition | T47D | 3.0 |
Antimicrobial Activity
Indeno-pyridine derivatives have also been evaluated for their antimicrobial properties:
- Study Findings : One study demonstrated that these compounds exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of 5-formyl derivatives has been investigated through their ability to inhibit pro-inflammatory cytokines:
- In vitro Studies : Compounds showed a reduction in nitric oxide production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Case Study 1: Anticancer Activity
In a study conducted by Martinez-Gualda et al., various indeno-pyridine derivatives were synthesized and tested against breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at low micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry demonstrated that specific indeno-pyridine compounds had potent activity against resistant bacterial strains. The study emphasized the need for further exploration into their mechanism of action and potential therapeutic applications .
Properties
CAS No. |
89538-22-7 |
---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-formyl-2-methylindeno[1,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10N2O/c1-17-8-14-11-4-2-3-5-12(11)15(9-18)13(14)6-10(17)7-16/h2-6,8-9H,1H3 |
InChI Key |
VXWXEFCPNRYGBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C3=CC=CC=C3C(=C2C=C1C#N)C=O |
Origin of Product |
United States |
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